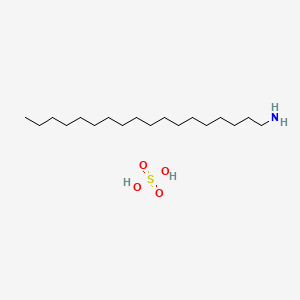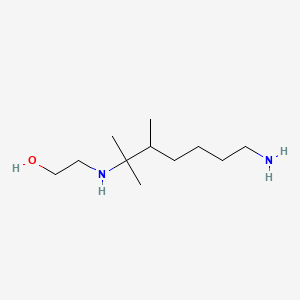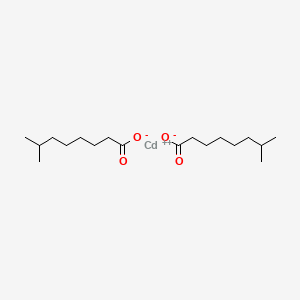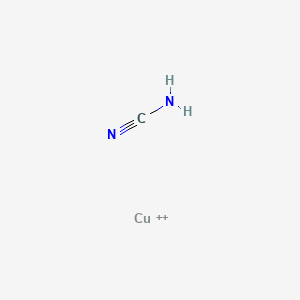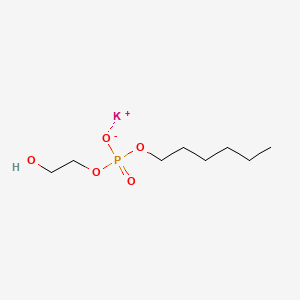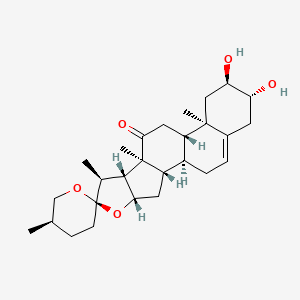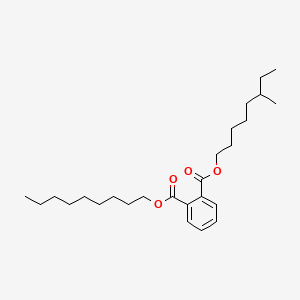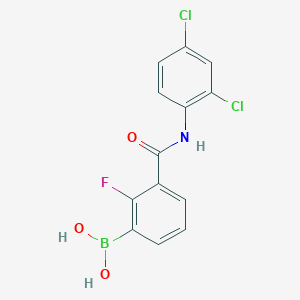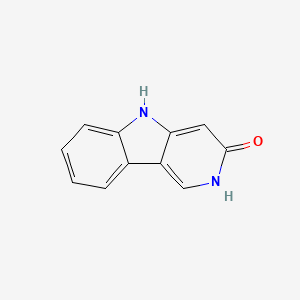
5H-Pyrido(4,3-b)indol-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5H-Pyrido(4,3-b)indol-3-ol is a heterocyclic compound that belongs to the indole family It is known for its unique structure, which combines a pyridine ring fused to an indole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Pyrido(4,3-b)indol-3-ol typically involves the construction of the indole ring followed by the introduction of the pyridine moiety. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring.
Industrial Production Methods
large-scale synthesis would likely involve optimization of the Fischer indole synthesis and subsequent cyclization reactions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
5H-Pyrido(4,3-b)indol-3-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like halogens and nitro compounds are often employed.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nitro-substituted indole derivatives.
Wissenschaftliche Forschungsanwendungen
5H-Pyrido(4,3-b)indol-3-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as a bioactive molecule with antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the development of organic electroluminescent devices and displays
Wirkmechanismus
The mechanism of action of 5H-Pyrido(4,3-b)indol-3-ol involves its interaction with various molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5H-Pyrido(3,2-b)indole: Another indole derivative with similar structural features but different biological activities.
β-Carboline: A class of compounds with a similar indole-pyridine fused structure, known for their psychoactive and anticancer properties.
Uniqueness
5H-Pyrido(4,3-b)indol-3-ol is unique due to its specific fusion of the pyridine and indole rings, which imparts distinct chemical and biological properties. Its ability to interact with a wide range of molecular targets makes it a versatile compound for various scientific applications .
Eigenschaften
CAS-Nummer |
89846-49-1 |
|---|---|
Molekularformel |
C11H8N2O |
Molekulargewicht |
184.19 g/mol |
IUPAC-Name |
2,5-dihydropyrido[4,3-b]indol-3-one |
InChI |
InChI=1S/C11H8N2O/c14-11-5-10-8(6-12-11)7-3-1-2-4-9(7)13-10/h1-6,13H,(H,12,14) |
InChI-Schlüssel |
LUOJTKRRSNAWKK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=CNC(=O)C=C3N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


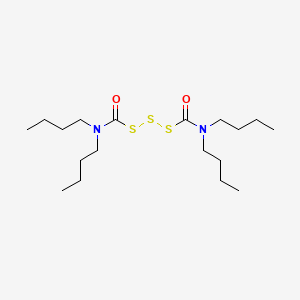
![[(E)-hex-3-enyl] (E)-hex-2-enoate](/img/structure/B12644904.png)

